
N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyl group, a methoxy group, and an isobutyl group attached to the nitrogen atom of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline can be achieved through a multi-step process involving the following steps:
N-Benzylation: The initial step involves the benzylation of 4-methoxyaniline using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
N-Alkylation: The next step involves the alkylation of the benzylated product with 2-methylpropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline can undergo oxidation reactions to form corresponding quinone imines or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone imines, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also used as a stabilizer in the formulation of various chemical products.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The methoxy and isobutyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyaniline: A simpler aniline derivative with a methoxy group attached to the aromatic ring.
N-Benzyl-4-methoxyaniline: Similar to N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline but lacks the isobutyl group.
N-Isopropyl-4-methoxyaniline: Contains an isopropyl group instead of an isobutyl group.
Uniqueness: this compound is unique due to the presence of both benzyl and isobutyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
923603-39-8 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-benzyl-4-methoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C18H23NO/c1-15(2)13-19(14-16-7-5-4-6-8-16)17-9-11-18(20-3)12-10-17/h4-12,15H,13-14H2,1-3H3 |
InChI-Schlüssel |
QLVXLKIHESDHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



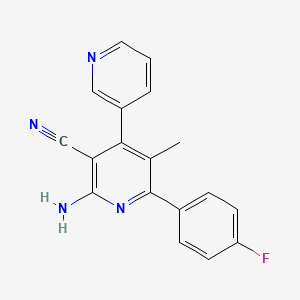
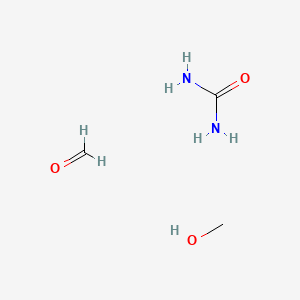
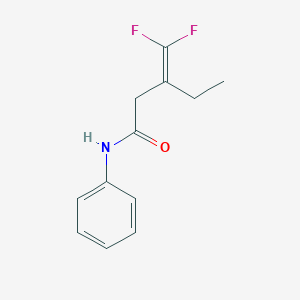
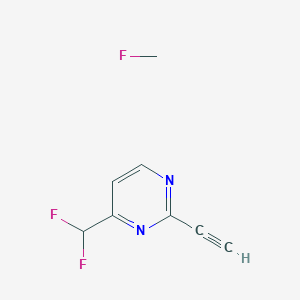
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
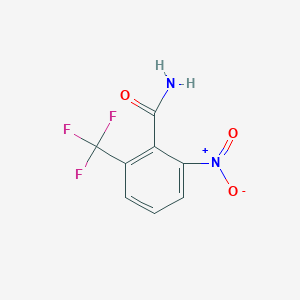
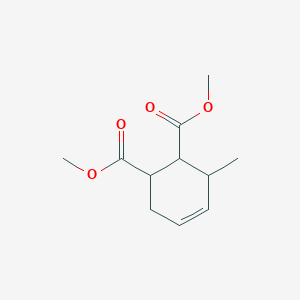

![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)

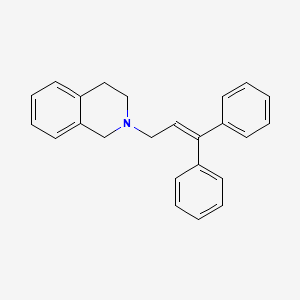
![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
